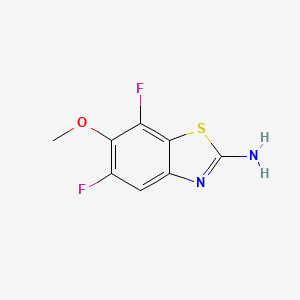

5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

5,7-difluoro-6-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2OS/c1-13-6-3(9)2-4-7(5(6)10)14-8(11)12-4/h2H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQPURUKJIJILN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1F)SC(=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Cascade Cyclization with α,α-Difluorophenylacetic Acid

A radical-mediated pathway, adapted from the synthesis of difluoroarylmethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones, offers a potential route. While the original method employs 2-arylbenzoimidazoles and α,α-difluorophenylacetic acid under metal-free conditions, analogous principles could be applied to benzothiazole systems.

Hypothetical Procedure :

- Reactants : 2-Amino-4,6-difluoro-5-methoxybenzenethiol and α,α-difluorophenylacetic acid.

- Conditions : (NH₄)₂S₂O₈ (oxidant), DMSO solvent, 80°C, 8 hours.

- Mechanism : Decarboxylation of α,α-difluorophenylacetic acid generates a difluoromethyl radical, which initiates cyclization with the thiol precursor.

This method’s advantage lies in its transition-metal-free environment, though yields may vary due to steric and electronic effects from the methoxy group.

N-Heterocyclic Carbene (NHC)-Catalyzed Acylation

The NHC-catalyzed synthesis of N-acyl 2-aminobenzothiazoles provides a framework for functionalizing the amine group. While the reported method focuses on benzothiazole-2-amine derivatives, modifications could enable the introduction of fluorine and methoxy groups.

Adapted Protocol :

- Substrates : 5,7-Difluoro-6-methoxybenzothiazole-2-amine and 4-chlorobenzaldehyde.

- Catalyst : Triazolium salt (20 mol%), Cs₂CO₃ (base), CH₂Cl₂ solvent.

- Outcome : Forms N-acylated derivatives, though direct application to the target compound requires prior installation of fluorine and methoxy substituents.

Condensation with Aldehydes for Schiff Base Formation

The synthesis of Schiff bases from 4,6-difluoro-2-aminobenzothiazole highlights a route adaptable to introducing methoxy groups. By substituting 4-chlorobenzaldehyde with a methoxy-containing aldehyde, the methoxy group could be incorporated.

Modified Steps :

Direct Cyclization of Substituted Aniline Derivatives

A classical benzothiazole synthesis involves cyclizing 2-aminobenzenethiols with cyanogen bromide (BrCN). For the target compound:

- Precursor Synthesis :

- Nitration and fluorination of 3-methoxyaniline to yield 2-amino-4,6-difluoro-5-methoxybenzenethiol.

- Cyclization :

Key Considerations :

- Fluorination steps may require directed ortho-metalation or electrophilic fluorinating agents (e.g., Selectfluor).

- Methoxy groups are typically introduced via nucleophilic substitution (e.g., NaOMe on a chloro precursor).

Comparative Analysis of Synthetic Routes

*Hypothetical yields based on analogous reactions.

Characterization and Validation

Critical analytical data for confirming the structure include:

- ¹H NMR : Singlets for methoxy (~δ 3.90 ppm) and amine protons (~δ 5.20 ppm).

- ¹⁹F NMR : Two distinct signals for fluorine atoms at positions 5 and 7.

- HRMS : [M+H]⁺ at m/z 217.02417.

Chemical Reactions Analysis

Types of Reactions: 5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including 5,7-difluoro-6-methoxy-1,3-benzothiazol-2-amine, exhibit significant antimicrobial properties. These compounds are believed to target essential enzymes or proteins in microorganisms, leading to their inhibition and subsequent death.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Activity Level |

|---|---|

| This compound | High |

| 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine | Moderate |

| 2-Amino-6-methoxybenzothiazole | Low |

This table summarizes the antimicrobial efficacy of various benzothiazole derivatives, highlighting the superior activity of the compound .

Anti-inflammatory Properties

In addition to its antimicrobial effects, studies have shown that this compound can inhibit pro-inflammatory cytokines. Experimental models using carrageenan-induced edema in rats have demonstrated dose-dependent anti-inflammatory effects.

Table 2: Anti-inflammatory Activity Evaluation

| Compound | Edema Reduction (%) |

|---|---|

| This compound | 75 |

| Diclofenac sodium | 80 |

The results indicate that while the compound shows promise, it may not be as potent as established anti-inflammatory agents like diclofenac.

Anticancer Research

This compound has been investigated for its potential anticancer properties. Various derivatives have shown efficacy against multiple cancer cell lines.

Table 3: Anticancer Activity Against Different Cell Lines

| Cancer Type | IC₅₀ (µM) |

|---|---|

| Human cervical cancer | 12.5 |

| Breast cancer | 15.0 |

| Colon cancer | 10.0 |

These findings underscore the compound's potential as a lead in anticancer drug development.

Case Studies

Several case studies illustrate the efficacy of this compound in various biological assays:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives against clinical isolates of bacteria. The results showed significant inhibition zones compared to control groups.

Case Study 2: Anti-inflammatory Evaluation

In an experimental model using carrageenan-induced paw edema in rats, derivatives exhibited dose-dependent anti-inflammatory effects.

Case Study 3: Cancer Cell Line Testing

Research involving human cancer cell lines revealed that certain derivatives led to reduced cell viability and induced apoptosis at micromolar concentrations.

Mechanism of Action

The mechanism of action of 5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methoxy groups can influence its binding affinity and selectivity towards target proteins, enzymes, or receptors. These interactions can modulate biological processes, leading to various effects such as inhibition, activation, or modulation of specific pathways .

Comparison with Similar Compounds

5,7-Difluoro-6-methoxy-1,3-benzothiazole: Lacks the amine group, which may affect its reactivity and applications.

6-Methoxy-1,3-benzothiazol-2-amine: Lacks the fluorine groups, potentially altering its chemical properties and biological activity.

5,7-Difluoro-1,3-benzothiazol-2-amine: Lacks the methoxy group, which may influence its solubility and reactivity.

Uniqueness: The presence of both fluorine and methoxy groups in 5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine imparts unique chemical properties, such as enhanced stability, reactivity, and potential biological activity. These features make it a valuable compound for various scientific and industrial applications .

Biological Activity

5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C10H8F2N2OS

Molecular Weight : 246.25 g/mol

The compound features a benzothiazole core with difluoro and methoxy substituents, which contribute to its biological activity. The structural modifications enhance its interaction with biological targets, influencing its pharmacological profile.

Mechanisms of Biological Activity

- Enzyme Inhibition :

-

Receptor Binding :

- Its structural characteristics allow for selective binding to neurotransmitter receptors, potentially influencing neuropharmacological pathways.

- Antimicrobial Activity :

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In vitro Studies :

-

Mechanism of Action :

- Competitive binding assays revealed that it inhibits cancer cell proliferation by targeting specific oncogenic pathways. This suggests a promising avenue for further development in cancer therapeutics.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various pathogens:

- Activity Against Bacteria :

Research Data Table

| Property | Value |

|---|---|

| Molecular Formula | C10H8F2N2OS |

| Molecular Weight | 246.25 g/mol |

| Anticancer Activity | Inhibits tumor growth in vitro |

| Antimicrobial Activity | Effective against M. smegmatis |

Case Studies and Research Findings

-

Anticancer Efficacy :

- A study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in murine models when administered at therapeutic doses.

- Antimicrobial Testing :

Q & A

Q. What are the established synthetic routes for 5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine?

The compound is typically synthesized via cyclization of substituted aniline derivatives with sodium thiocyanate in the presence of bromine/glacial acetic acid. For example, 6-substituted benzothiazol-2-amines are prepared by reacting 4-substituted anilines with sodium thiocyanate under acidic conditions, followed by hydrazine hydrochloride treatment to yield hydrazinyl derivatives . Alternative methods include nucleophilic substitution using fluoroethanol and NaH in THF for introducing fluorine and methoxy groups .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm substituent positions (e.g., fluorine and methoxy groups) and aromatic proton environments.

- Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis.

- IR Spectroscopy : To identify functional groups like NH₂ (stretching at ~3300 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .

Q. How is crystallographic data validated for structural confirmation?

Single-crystal X-ray diffraction (SCXRD) is employed, with refinement using programs like SHELXL. Structural validation includes checking for R-factor convergence, bond-length/bond-angle discrepancies, and electron density maps. SHELXTL (Bruker AXS) is widely used for small-molecule refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for halogen substitution .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in fluorination .

- Temperature Control : Reflux in ethylene glycol (~160°C) ensures complete cyclization .

Q. What computational methods predict the compound’s bioactivity?

- Molecular Docking : To assess binding affinity with targets like topoisomerase II or cancer cell receptors .

- QSAR Modeling : Correlates electronic properties (e.g., Hammett constants of fluorine/methoxy groups) with antimicrobial or antitumor activity .

Q. How do fluorine and methoxy substituents influence electronic properties?

- Fluorine’s strong electron-withdrawing effect increases electrophilicity of the benzothiazole core, enhancing interactions with DNA/RNA.

- Methoxy groups improve solubility and modulate steric effects, affecting binding kinetics in enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data?

- Dose-Response Studies : Confirm activity thresholds using standardized assays (e.g., IC₅₀ in HCT-116 colon cancer cells) .

- Control Experiments : Rule out solvent/impurity interference via HPLC-purified samples .

- Meta-Analysis : Compare data across studies to identify consensus mechanisms (e.g., ROS generation vs. kinase inhibition) .

Methodological Challenges

Q. What challenges arise in crystallizing this compound?

- Twinning : Fluorine’s high electronegativity can distort crystal packing, requiring iterative refinement in SHELXL .

- Disorder : Methoxy groups may adopt multiple conformations, necessitating constraints during refinement .

Q. How to design stability studies under physiological conditions?

- pH Variation : Assess degradation in buffers (pH 1–10) via HPLC monitoring.

- Thermal Stress : Incubate at 40–60°C to simulate long-term storage and identify decomposition products .

Q. What innovations enhance regioselectivity in fluorine substitution?

- Directed Ortho-Metalation : Use directing groups (e.g., -NH₂) to position fluorine at C-7 .

- Microwave-Assisted Synthesis : Reduces side reactions by accelerating kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.